molecular formula C25H21FN4O3 B2941734 N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251594-28-1

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2941734
CAS No.: 1251594-28-1
M. Wt: 444.466
InChI Key: HDMMALWMFWEHME-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the o-tolylamino group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

    Final modifications: These may include methylation and other functional group transformations to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up reactions: Using larger quantities of reagents and solvents.

    Process optimization: Adjusting reaction conditions such as temperature, pressure, and reaction time.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs.

    Biological Studies: Investigating its effects on various biological pathways and targets.

    Pharmaceutical Research: Exploring its potential as a therapeutic agent for treating diseases.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Fluorophenyl Compounds: Compounds containing the 4-fluorophenyl group.

    Tolylamino Derivatives: Compounds with the o-tolylamino group.

Uniqueness

N-(4-fluorophenyl)-7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(4-fluorophenyl)-7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3/c1-15-5-3-4-6-21(15)29-22(31)14-30-13-20(23(32)19-12-7-16(2)27-24(19)30)25(33)28-18-10-8-17(26)9-11-18/h3-13H,14H2,1-2H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMMALWMFWEHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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